1,1,1-d3-Dimethyl ether

Descripción general

Descripción

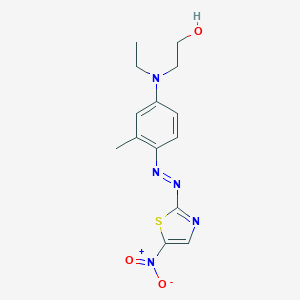

1,1,1-d3-Dimethyl ether is a chemical compound with the formula C2H3D3O and a molecular weight of 49.0869 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of dimethyl ether (DME) can be performed in a single stage (direct process) using a dual catalysis system or a two-stage (indirect process) where syngas is first converted into methanol and then dehydrated to produce DME . A number of process solutions for one-step synthesis of DME, including a step of its recovery from the gaseous and liquid phases, were reviewed . Energy-intensive absorption is the most common method for DME recovery from a gaseous stream containing syngas components .

Molecular Structure Analysis

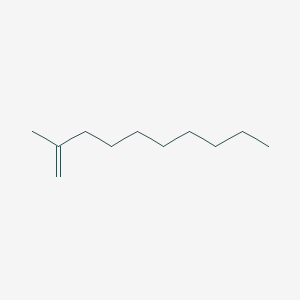

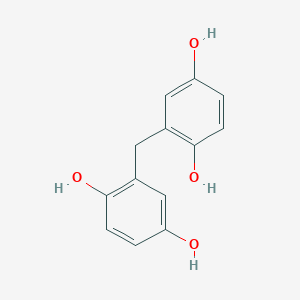

The molecular structure of 1,1,1-d3-Dimethyl ether consists of two carbon atoms, three hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), and one oxygen atom .

Chemical Reactions Analysis

An analysis of the published data on the pyrolysis of dimethyl ether shows that the reaction can be interpreted as a chain decomposition initiated by CH3OCH3 → CH3 + OCH3, terminated by CH3 radical recombination and accelerated by the chain transfer reaction CH3 +H2 →CH4 +H .

Physical And Chemical Properties Analysis

1,1,1-d3-Dimethyl ether has a molecular weight of 49.0869 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Deuteration and Tritiation of Pharmaceutical Compounds

Trideuterio(methoxy)methane can be used in the photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds . This process involves the use of isotopically labeled water (D2O or T2O) as the source of hydrogen isotope . The protocol has been successfully applied to the high incorporation of deuterium and tritium in 18 drug molecules, which meet the requirements for use in ligand-binding assays and absorption, distribution, metabolism, and excretion studies .

Thermal Decomposition and Diffusion of Methane in Clathrate Hydrates

Trideuterio(methoxy)methane can be used to achieve an atomistic-level understanding of the diffusion and decomposition of trapped molecules in clathrate hydrate . Methane hydrates (MHs) are used as the prototype system and the methane diffusion and decomposition mechanism is examined by employing quantum mechanics (QM) and quantum mechanics molecular dynamics (QMD) simulations .

Methanogenic Archaea Use a Bacteria-Like Methyltransferase

Trideuterio(methoxy)methane can be used in enzymatic assays that provide evidence for a two-step mechanism in which the methyl-group from the methoxy compound is transferred on cobalamin and further transferred on the C1-carrier .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trideuterio(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160123 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-d3-Dimethyl ether | |

CAS RN |

13725-27-4 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)